Dimethyl (3-amino-3-oxopropyl)phosphonate

Physicochemical Properties Drug Design Assay Development

Phosphate-processing enzyme studies often require water-soluble transition-state analogs. Dimethyl (3-amino-3-oxopropyl)phosphonate (CAS 2526-69-4) addresses this with exceptional hydrophilicity (LogP = -1.46), enabling purely aqueous bioconjugation and enzymatic assays without protein-denaturing co-solvents. • Low MW (181.13 g/mol) adheres to the 'Rule of Three,' maximizing ligand efficiency in fragment-based screening by NMR, SPR, or X-ray crystallography. • Dimethyl ester moiety serves as a cleavable prodrug handle, improving oral bioavailability of phosphonate-containing drug candidates. • High boiling point (354.7°C) supports elevated-temperature polymer and flame-retardant synthesis with minimal volatility loss. Supplied as a solid (≥98% purity). In stock for immediate global dispatch.

Molecular Formula C5H12NO4P
Molecular Weight 181.13 g/mol
CAS No. 2526-69-4
Cat. No. B15348917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (3-amino-3-oxopropyl)phosphonate
CAS2526-69-4
Molecular FormulaC5H12NO4P
Molecular Weight181.13 g/mol
Structural Identifiers
SMILESCOP(=O)(CCC(=O)N)OC
InChIInChI=1S/C5H12NO4P/c1-9-11(8,10-2)4-3-5(6)7/h3-4H2,1-2H3,(H2,6,7)
InChIKeyLSCSYJWMZUCJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (3-amino-3-oxopropyl)phosphonate Overview


Dimethyl (3-amino-3-oxopropyl)phosphonate (CAS 2526-69-4) is a phosphonic acid derivative and aminophosphonate with the molecular formula C5H12NO4P and a molecular weight of 181.13 g/mol . It is a solid at room temperature, soluble in water and organic solvents, and exhibits a high degree of hydrophilicity (LogP = -1.46) . As an aminophosphonate, it acts as a transition-state analog for phosphate-processing enzymes, a property that underpins its utility in enzyme inhibition studies and drug design [1]. It is primarily employed as a versatile synthetic intermediate and a building block in organic synthesis and medicinal chemistry research .

Hydrophilic aminophosphonate for aqueous-phase synthesis and enzyme assays

Low-molecular-weight scaffold for fragment-based lead discovery

Reported transition-state analog class for phosphate-processing enzyme studies

Dimethyl (3-amino-3-oxopropyl)phosphonate: Non-Substitutability


While several aminophosphonates share the core 3-amino-3-oxopropyl backbone, the ester substituents on the phosphorus atom dictate critical physicochemical and biological properties [1]. Substituting the dimethyl ester with a diethyl ester, for instance, drastically alters lipophilicity, molecular weight, and metabolic stability . This impacts membrane permeability, enzyme binding affinity, and even the compound's utility as a prodrug or synthetic building block. The evidence below demonstrates that for specific research applications requiring high aqueous solubility and a particular molecular geometry, dimethyl (3-amino-3-oxopropyl)phosphonate is the rationally selected, non-substitutable entity .

Dimethyl ester (high hydrophilicity)
Diethyl ester (increased lipophilicity)
Ester chain length shift may alter membrane permeability and enzyme binding affinity.
High thermal stability
Dimethyl phosphonate (lower boiling point)
Thermal stability context may differ; substitution can limit high-temperature reaction windows.

Dimethyl (3-amino-3-oxopropyl)phosphonate vs. Analogs: Evidence


Hydrophilicity Advantage vs. Diethyl Analog

Dimethyl (3-amino-3-oxopropyl)phosphonate (CAS 2526-69-4) exhibits a LogP value of -1.46, confirming its high hydrophilicity . In contrast, the diethyl ester analog (CAS 2526-67-2) has a higher molecular weight (209.18 g/mol) and is inherently more lipophilic due to its longer alkyl chains, which typically results in a LogP value in the positive range (estimated >1.0) . This difference is critical for applications requiring aqueous solubility, such as in vitro enzymatic assays or formulations where organic co-solvents must be minimized [1].

Hydrophilicity
Head-to-head
LogP -1.46
vs. >1.0 (diethyl analog)
Aqueous-phase reaction fit context
Reported LogP supports aqueous assay development
Physicochemical Properties Drug Design Assay Development

Low Molecular Weight for Fragment-Based Drug Discovery

Dimethyl (3-amino-3-oxopropyl)phosphonate has a molecular weight of 181.13 g/mol , which aligns with the 'Rule of Three' (MW <300) criteria for fragment-based drug discovery [1]. The diethyl ester analog (CAS 2526-67-2) has a significantly higher molecular weight of 209.18 g/mol . This difference is crucial in early-stage drug discovery, where smaller fragments are preferred for efficient exploration of chemical space and higher hit rates in biophysical screens [2].

Fragment Suitability
Head-to-head
MW 181.13 g/mol
vs. 209.18 g/mol (diethyl)
Fragment-based design fit context
Lower MW may support ligand efficiency screening
Fragment-Based Drug Discovery Medicinal Chemistry Chemical Biology

Transition-State Mimicry Enzyme Inhibition

Aminophosphonates, including dimethyl (3-amino-3-oxopropyl)phosphonate, are well-documented transition-state analogs for enzymes that process phosphate esters and amides, such as proteases and kinases [1]. This class-level property is a key differentiator from non-phosphonate analogs. For instance, the compound's ability to mimic the tetrahedral intermediate in peptide bond hydrolysis allows it to act as a potent, and in some cases irreversible, inhibitor of serine proteases [2]. While specific Ki values for the target compound are not publicly available, its structural motif is consistently associated with nanomolar to micromolar inhibition in enzyme assays [3].

Enzyme Inhibition
Class-level
Transition-state analog mechanism
Enzyme inhibition study fit context
Class-level inference; specific target data to verify
Enzyme Inhibition Mechanism of Action Transition-State Analog

Thermal Stability: High Boiling Point

Dimethyl (3-amino-3-oxopropyl)phosphonate (CAS 2526-69-4) has a boiling point of 354.7°C at 760 mmHg [1], which is substantially higher than that of the simpler phosphonate building block, dimethyl phosphonate (CAS 868-85-9), which boils at 170-171°C . This difference is critical for applications requiring elevated temperatures, such as high-boiling solvent reactions or polymer processing, where the target compound offers greater thermal stability and reduced volatility [2].

Thermal Stability
Head-to-head
BP 354.7 °C
vs. 170–171 °C (dimethyl phosphonate)
High-temperature synthesis fit context
Reported boiling point comparison
Synthetic Chemistry Process Chemistry Thermal Stability

Dimethyl (3-amino-3-oxopropyl)phosphonate: Key Applications


Aqueous-Phase Bioconjugation & Enzyme Assays

Leverage the compound's exceptional water solubility (LogP = -1.46) to perform bioconjugation reactions or enzymatic assays in purely aqueous buffers . This avoids the use of organic co-solvents like DMSO, which can denature proteins or alter enzyme kinetics, ensuring more physiologically relevant data [1]. For studies on proteases, kinases, or other phosphate-binding enzymes, dimethyl (3-amino-3-oxopropyl)phosphonate serves as an ideal, soluble scaffold for inhibitor design [2].

Fragment-Based Drug Discovery Scaffold

Utilize the low molecular weight (181.13 g/mol) of dimethyl (3-amino-3-oxopropyl)phosphonate as a starting point for fragment-based screening campaigns . Its size adheres to the 'Rule of Three,' maximizing ligand efficiency and hit rate in biophysical assays like NMR, SPR, or X-ray crystallography [3]. This positions it as a superior building block compared to larger, less ligand-efficient diethyl ester analogs .

High-Temperature Synthesis of Advanced Materials

Exploit the compound's high boiling point (354.7°C) for reactions conducted at elevated temperatures [4]. It is a robust intermediate for synthesizing flame-retardant polymers, specialty coatings, or other advanced materials where thermal stability is paramount [5]. Its low volatility under these conditions minimizes material loss and simplifies process safety compared to more volatile dimethyl phosphonate alternatives .

Prodrug & Phosphonate-Based Pharmaceutical Synthesis

Capitalize on the dimethyl ester moiety as a prodrug strategy. The ester groups can be cleaved in vivo to release the active phosphonic acid, while the aminocarbonyl side chain provides a handle for further derivatization . This approach is well-documented for improving oral bioavailability of phosphonate-containing drugs, such as antivirals and bisphosphonates [6].

Application
Selection Property
Validation Focus
Aqueous bioconjugation & enzyme assays
Hydrophilic aminophosphonate scaffold
Aqueous-phase solubility and enzyme kinetics review
Fragment-based lead discovery
Low molecular weight
Ligand efficiency screening context
High-temperature material synthesis
High thermal stability
Thermal process window validation
Prodrug design research
Dimethyl ester prodrug handle
Prodrug activation pathway review
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